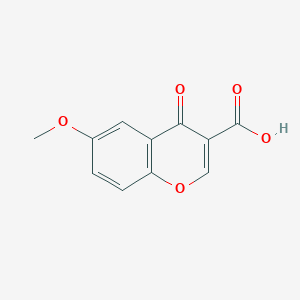
8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride is a chemical compound that belongs to the class of naphthalenones It is characterized by the presence of a chlorine atom at the 8th position and a hydrochloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride typically involves the chlorination of 3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of impurities.
化学反応の分析
Types of Reactions
8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthalenones depending on the nucleophile used
科学的研究の応用
8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the naphthalenone core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, resulting in different reactivity and applications.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
8-Fluoro-3,4-dihydronaphthalen-1(2H)-one:
Uniqueness
8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain synthetic applications and research studies that require selective chlorination.
特性
分子式 |
C10H10Cl2O |
|---|---|
分子量 |
217.09 g/mol |
IUPAC名 |
8-chloro-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C10H9ClO.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1,3,5H,2,4,6H2;1H |
InChIキー |
PCFYXYZOVQVVCO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)

![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)






